Lipophilicity Profile vs. Unsubstituted Benzenesulfonamide
3-Bromo-N,4-dimethylbenzenesulfonamide exhibits a calculated logP of 2.57 , indicating substantially higher lipophilicity compared to unsubstituted benzenesulfonamide (logP = 0.33 ). This difference of 2.24 log units corresponds to an approximately 174‑fold increase in octanol‑water partition coefficient, suggesting significantly improved membrane permeability and potential for CNS penetration.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.57 |
| Comparator Or Baseline | Benzenesulfonamide (CAS 98-10-2): logP = 0.33 |
| Quantified Difference | ΔlogP = 2.24 (≈174‑fold higher lipophilicity) |
| Conditions | Calculated values from ACD/Labs or similar in silico prediction tools |
Why This Matters
Higher logP translates to improved passive diffusion across biological membranes, which is critical for cellular permeability in intracellular target engagement and influences formulation strategies for in vivo studies.
